N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c19-14-5-3-13(4-6-14)7-10-20-16(22)17(23)21-11-15-12-24-18(25-15)8-1-2-9-18/h3-6,15H,1-2,7-12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRNJAMKXLOZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 334.77 g/mol. The presence of the dioxaspiro framework contributes to its structural complexity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.77 g/mol |
| Structural Features | Spirocyclic, Oxalamide |
Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways.
Biological Activity Studies
Research into the biological activity of this compound is still emerging, but several studies have highlighted its potential effects:
- Antimicrobial Activity: Some compounds with similar structural features have exhibited antimicrobial properties against various bacterial strains.
- Cytotoxicity: Initial cytotoxicity assays indicate that the compound may have selective toxicity against certain cancer cell lines.
- Anti-inflammatory Effects: There is potential for anti-inflammatory activity based on structural analogs that have shown similar effects.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic applications of this compound. Key areas for future investigation include:
- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and efficacy.
- Mechanistic Studies: Detailed investigations into the molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR): Exploring how modifications to the chemical structure affect biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of the target compound with related oxalamides:
Key Observations :
- Spirocyclic vs.
- Aryl Halide Effects : The 4-chlorophenethyl group in the target compound mirrors bioactivity trends seen in compound 72 , where chloro substituents enhance binding to hydrophobic enzyme pockets.
- Polar vs. Non-Polar Groups: Derivatives with polar groups (e.g., 3-nitrophenyl in ) exhibit reduced lipophilicity compared to the target’s 4-chlorophenethyl, which may affect membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
